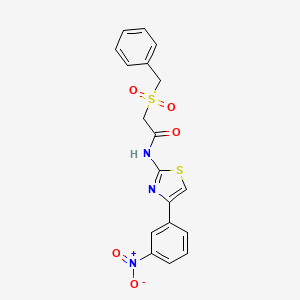

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Description

2-(Benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a benzylsulfonyl group attached to the acetamide core and a 3-nitrophenyl-substituted thiazole ring.

Properties

IUPAC Name |

2-benzylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17(12-28(25,26)11-13-5-2-1-3-6-13)20-18-19-16(10-27-18)14-7-4-8-15(9-14)21(23)24/h1-10H,11-12H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKYIOPDOUKCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the intermediate thiazole compound using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is in medicinal chemistry . The compound serves as a scaffold for designing new drugs, particularly those targeting:

- Antibacterial Properties : The structural components may interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

- Anticancer Activity : Its ability to modulate biochemical pathways makes it a candidate for anticancer drug design, especially against tumors that overexpress specific receptors.

Materials Science

In materials science , this compound can be utilized to develop new materials with specific electronic or optical properties. The unique arrangement of functional groups allows it to be incorporated into polymers or nanomaterials, enhancing their performance in applications such as:

- Sensors : The compound's electronic properties can be leveraged to create sensitive detection systems for various analytes.

- Photovoltaics : Its optical characteristics may improve the efficiency of solar cells.

Biological Studies

The compound can also function as a probe in biological studies. Its unique structure allows researchers to investigate various biological processes, including:

- Enzyme Inhibition Studies : The nitrophenyl group can participate in electron transfer reactions, making it useful for studying enzyme kinetics and inhibition mechanisms.

- Cellular Interaction Studies : The thiazole ring's interaction with biological macromolecules can help elucidate cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the piperazine or pyrrole moieties seen in analogs (e.g., compounds 13, 16, 9a), which may reduce its solubility compared to piperazine-containing derivatives .

- Its molecular weight (~417 g/mol) is comparable to simpler thiazole-acetamide derivatives but lower than bulkier analogs like 9a (563.99 g/mol) .

Pharmacological Comparisons

Key Insights :

- The benzylsulfonyl group may enhance antimicrobial activity, as seen in benzo[d]thiazol-5-ylsulfonyl analogs () .

- The 3-nitrophenyl group could confer antiproliferative properties, akin to sulfathiazole derivatives inhibiting MMP-9 .

- Unlike coumarin-linked analogs, the target compound lacks a fused aromatic system, likely excluding α-glucosidase inhibition .

Research Findings and Data Gaps

- Limitations: No direct data on solubility, bioavailability, or toxicity are available. Comparative studies with piperazine derivatives suggest lower aqueous solubility due to the absence of basic nitrogen atoms .

- Future Directions : Prioritize in vitro assays for antimicrobial and antiproliferative activity, leveraging structural parallels to and .

Biological Activity

2-(Benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, a nitrophenyl group, and a benzylsulfonyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₅S₂ |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 923387-70-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Thiazole Ring : This can be achieved by reacting a thioamide with a halogenated nitrile under basic conditions.

- Introduction of the Benzylsulfonyl Group : The sulfonylation is performed using benzylsulfonyl chloride in the presence of a base like triethylamine.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study on related thiazole derivatives found that they effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms. The presence of the nitrophenyl group is believed to enhance its binding affinity to MAO-B, making it a potential candidate for treating neurodegenerative disorders such as Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial activities against various pathogens. The thiazole ring is often associated with enhanced antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer : The nitrophenyl group may participate in electron transfer processes, facilitating redox reactions in biological systems.

- Interaction with Biological Macromolecules : The thiazole ring can interact with proteins and nucleic acids, potentially modulating various biochemical pathways .

Case Studies and Research Findings

- Study on Antioxidant Properties : A series of thiazole derivatives were synthesized and tested for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that compounds with electron-withdrawing groups significantly improved antioxidant activity compared to those with electron-donating groups .

- MAO Inhibition Study : In vitro assays demonstrated that certain derivatives selectively inhibited MAO-B over MAO-A, suggesting that structural modifications could enhance selectivity and potency against neurodegenerative diseases .

- Antimicrobial Efficacy : A comparative study showed that compounds containing the thiazole moiety exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 50 µg/mL .

Q & A

Q. Methodological approach :

- QSAR modeling : Use logP and topological polar surface area (TPSA) to predict bioavailability and optimize substituent hydrophobicity .

- Crystallographic data : Analyze hydrogen-bonding interactions (e.g., C–H⋯O motifs) to guide functional group placement .

Advanced: How should researchers address contradictions in reported biological data, such as varying MIC values across studies?

Answer:

Discrepancies may arise from:

- Assay conditions : Differences in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI) .

- Compound purity : Impurities >5% can skew MIC results; validate via HPLC (>95% purity) .

- Structural analogs : Subtle variations (e.g., –Br vs. –NO₂ substituents) drastically alter activity. Cross-reference crystallographic data to confirm compound identity .

Q. Resolution strategies :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Dose-response curves : Perform triplicate experiments with positive/negative controls to ensure reproducibility .

Advanced: What mechanistic approaches elucidate the molecular targets of this compound?

Answer:

- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins Panlabs®) to screen for Aurora kinase or EGFR inhibition .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., α-glucosidase PDB: 2ZEJ) using AutoDock Vina to identify key residues (e.g., Asp349 hydrogen bonding) .

- Transcriptomics : RNA sequencing of treated microbial/cancer cells to identify dysregulated pathways (e.g., cell wall synthesis or apoptosis genes) .

Advanced: How can researchers improve the metabolic stability of this compound for in vivo studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism .

- Cytochrome P450 assays : Screen for CYP3A4/2D6 metabolism using liver microsomes. Fluorine substitution at meta positions often reduces oxidative degradation .

- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS to measure plasma half-life and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.